molecular formula C10H18O2 B1204049 1-Octen-3-yl acetate CAS No. 2442-10-6

1-Octen-3-yl acetate

Cat. No. B1204049
CAS RN: 2442-10-6
M. Wt: 170.25 g/mol
InChI Key: DOJDQRFOTHOBEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Octen-3-yl acetate can be synthesized through various methods, including the lipase-catalyzed biosynthesis involving the transesterification of cis-3-hexen-1-ol with triacetin in n-hexane, demonstrating the effectiveness of biocatalysis in ester synthesis (Chiang, Chang, & Shieh, 2003). Another notable synthesis approach is the preparation from a butadiene telomer, highlighting a method of obtaining 1-Octen-3-ol, closely related to 1-Octen-3-yl acetate, using selective hydrogenation and palladium-catalyzed allylic rearrangement (Tsuji, Tsuruoka, & Yamamoto, 1976).

Molecular Structure Analysis

The molecular structure of 1-Octen-3-yl acetate, and its derivatives, have been studied through various spectroscopic methods, including X-ray diffraction (XRD), nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FT-IR), and UV–Vis spectroscopy. These studies provide insights into the compound's stereochemistry, bond lengths, angles, and electronic transitions, essential for understanding its chemical behavior and interaction with biological systems (Milanović et al., 2021).

Chemical Reactions and Properties

1-Octen-3-yl acetate participates in various chemical reactions, reflecting its reactivity and functional group transformations. For instance, its formation from glycosides during soybean processing shows the compound's potential for flavor enhancement in food products. This process is independent of oxygen, indicating a non-traditional pathway for its generation from unsaturated fatty acids (Matsui, Takemoto, Koeduka, & Ohnishi, 2018).

Scientific Research Applications

1-Octen-3-yl acetate is a chemical compound with the molecular formula C10H18O2 . It’s widely used in various fields, including:

  • Fragrance Production : 1-Octen-3-yl acetate is often used in the production of fragrances due to its unique scent.

  • Flavoring Agents : This compound is also used as a flavoring agent in the food industry .

  • Insect Attractants : Interestingly, 1-Octen-3-yl acetate has been found to be effective as an insect attractant .

  • Chemical Research : 1-Octen-3-yl acetate is often used in chemical research due to its unique properties . It’s an ester of acetic acid and oct-1-en-3-ol .

  • Component of Essential Oils : This compound is a component of lavender oil , which is widely used in aromatherapy and other therapeutic applications.

  • Insect Repellents : 1-Octen-3-yl acetate has been found to be effective as an insect repellent , making it useful in the prevention of vector-borne diseases.

  • Chemical Analysis : 1-Octen-3-yl acetate is often used in chemical analysis due to its unique properties . It’s an ester of acetic acid and oct-1-en-3-ol .

  • Product Manufacturing : This compound is used in the manufacturing of various products due to its scent and flavor .

  • Prophylactic Tools : 1-Octen-3-yl acetate has been found to be effective as a component in prophylactic tools for travelers and populations living in endemic areas of malaria, dengue, encephalitis, and other vector-borne diseases .

  • IFRA Standards : The International Fragrance Association (IFRA) has set acceptable use levels of 1-octen-3-yl acetate in various product categories .

Safety And Hazards

1-Octen-3-yl acetate is moderately toxic by ingestion and slightly toxic by skin contact . When heated to decomposition, it emits acrid smoke and irritating vapors . It is classified as a combustible liquid, and it may cause an allergic skin reaction . It is harmful if swallowed .

properties

IUPAC Name

oct-1-en-3-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-4-6-7-8-10(5-2)12-9(3)11/h5,10H,2,4,6-8H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJDQRFOTHOBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051903
Record name Oct-1-en-3-yl acetate
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

189.00 to 190.00 °C. @ 760.00 mm Hg
Record name 1-Octen-3-yl acetate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Octen-3-yl acetate

CAS RN

2442-10-6
Record name 1-Octen-3-yl acetate
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Record name 1-Octen-3-yl acetate
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Record name 1-Octen-3-ol, 3-acetate
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Record name Oct-1-en-3-yl acetate
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Record name Oct-1-en-3-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.704
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Record name 1-OCTEN-3-YL ACETATE
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Record name 1-Octen-3-yl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
721
Citations
AM Api, F Belmonte, D Belsito… - Food and …, 2019 - fragrancematerialsafetyresource …
… the exposure to 1-octen-3-yl acetate is below … 1-octen-3-yl acetate is not expected to be phototoxic/photoallergenic. The environmental endpoints were evaluated; 1-octen-3-yl acetate …
J Tripathi, S Chatterjee, S Gamre… - LWT-Food Science and …, 2014 - Elsevier
… a strong pomegranate odor was characterized by the presence of ethyl acetate, acetoin, trans-3-hexen-1-ol, 1-hexanol, 2-methyl pentanol, α-terpineol and 1-octen-3-yl acetate and …
Number of citations: 45 www.sciencedirect.com
A Mosandl, V Schubert - Journal of Essential Oil Research, 1990 - Taylor & Francis
… By means of the same MDGC-column configuration the direct enantiodifferentiation of 1-octen-3-yl acetate was achieved and the order of elution ascertained with optically pure …
Number of citations: 27 www.tandfonline.com
H Kihara, M Tanaka, KT Yamato, A Horibata… - Phytochemistry, 2014 - Elsevier
… In intact thalli, 1-octen-3-yl acetate was the predominant C8 … to (R)-1-octen-3-yl acetate. From the transgenic line of M. … the alcohol and converted it into 1-octen-3-yl acetate and octan-3-…
Number of citations: 30 www.sciencedirect.com
JY Yang, HS Lee - Pest management science, 2012 - Wiley Online Library
… , the aliphatic alcohols (1-octen-3-ol and 3,7-dimethyl-1-octen-3-ol) containing a hydroxyl group were more effective mite control agents than the alkenes (1-octene, 1-octen-3-yl acetate, …
Number of citations: 39 onlinelibrary.wiley.com
K Sakurai, K Tomiyama, Y Kawakami… - Natural Product …, 2016 - academia.edu
… 2.1 1-octen-3-yl acetate … The former showed the presence of limonene, 1-octen-3-yl acetate, and 1-octen… presence of limonene, 1-octen-3-yl acetate, and 1-octen-3-ol, while a small …
Number of citations: 0 www.academia.edu
MN Navaei, M Mirza, M Dini - Flavour and fragrance journal, 2005 - Wiley Online Library
… The major constituents in the root oil were plumbagin (69.1%), 1-octen-3-yl acetate (9%) … The major components were found to be Plumbagin (69.1%), 1-octen-3-yl acetate (9%), …
Number of citations: 7 onlinelibrary.wiley.com
C Suire, Y Asakawa, M Toyota, T Takemoto - Phytochemistry, 1982 - Elsevier
… 1 - octen - 3 - 01, 1 - octen - 3 - yl acetate and phytol. The isolation from a liverwort and the chirality of the compounds 1,2,4,7 and 1 - octen3 - yl acetate are reported here for the first time…
Number of citations: 28 www.sciencedirect.com
A Vilaseca, I Guy, B Charles… - Journal of Essential …, 2004 - Taylor & Francis
… The main components were pulegone (37-46%), 1,8-cineole (10-14%), linalool (7-12%) and 1-octen-3-yl acetate (7-12%). We investigated the efficacy of these oils against the Chagas’ …
Number of citations: 16 www.tandfonline.com
W Deger, M Gessner, G Heusinger, G Singer… - … of Chromatography A, 1986 - Elsevier
… their occurrence in essential oils, eg, 1-octen-3-yl acetate in lavender oil. Direct analysis of these … isomers, but the enantiomers of 1-octen-3-yl acetate exhibit higher retention times than …
Number of citations: 17 www.sciencedirect.com

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